

Physical and chemical properties of Propyl paraben-13C6

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Compound of Interest

Compound Name: *Propyl paraben-13C6*

Cat. No.: *B15555118*

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Propyl Paraben-13C6: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and relevant biological interactions of **Propyl paraben-13C6**. This isotopically labeled compound serves as a critical internal standard for the quantitative analysis of propyl paraben, a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products. Understanding its fundamental characteristics is paramount for accurate analytical method development and toxicological studies.

Core Physical and Chemical Properties

Propyl paraben-13C6 is a stable, non-volatile compound. The inclusion of six carbon-13 isotopes in the benzene ring results in a molecular weight approximately 6 g/mol higher than its unlabeled counterpart. This mass difference is the basis for its use in isotope dilution mass spectrometry, a highly accurate method for quantification.

Property	Value	Reference
Chemical Name	Propyl 4-hydroxybenzoate-1,2,3,4,5,6-13C6	[1][2]
Synonyms	4-Hydroxybenzoic Acid Propyl Ester-13C6, Propyl p-Hydroxybenzoate-13C6, n-Propylparaben-13C6	[1]
CAS Number	2075718-26-0	[1][2]
Molecular Formula	C ₄ ¹³ C ₆ H ₁₂ O ₃	
Molecular Weight	186.16 g/mol	
Appearance	White to light brown solid	
Melting Point	95-98 °C (for unlabeled propyl paraben)	
Boiling Point	297 °C (for unlabeled propyl paraben)	
Solubility	Poorly soluble in water. Readily soluble in organic solvents such as ethanol, methanol, and DMSO.	

Experimental Protocols

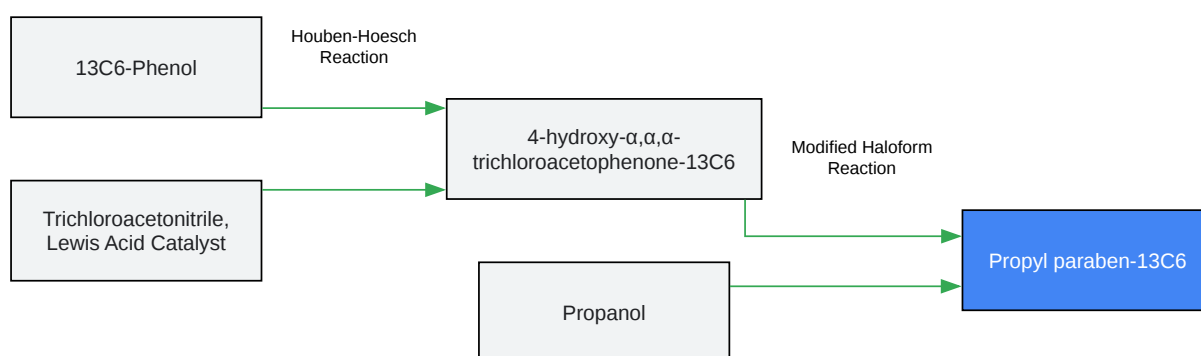
Synthesis of Propyl Paraben-13C6

The synthesis of isotopically labeled parabens can be achieved through various methods. A common approach involves the esterification of 13C-labeled p-hydroxybenzoic acid with propanol. A more recent and efficient two-step procedure utilizes commercially available 13C-labeled phenols.

Methodology: Two-Step Synthesis from 13C-Labeled Phenol

- Houben-Hoesch Reaction (Acylation):

- Commercially available ^{13}C -labeled phenol is acylated using trichloroacetonitrile in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
- This reaction is highly regioselective, yielding the para-disubstituted product, 4-hydroxy- α,α,α -trichloroacetophenone- $^{13}\text{C}_6$.
- Modified Haloform Reaction (Esterification):
 - The resulting trichloromethyl ketone is then subjected to a modified haloform reaction with propanol.
 - This step proceeds without the need for protecting groups on the phenolic hydroxyl group and affords **Propyl paraben- $^{13}\text{C}_6$** in good yield (65-80% overall).



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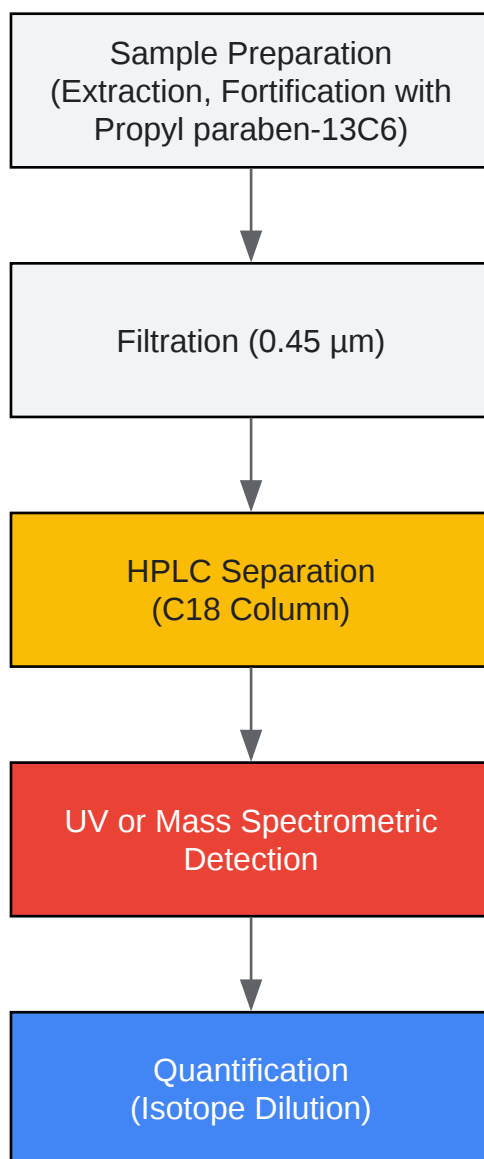
Synthesis of **Propyl paraben- $^{13}\text{C}_6$**

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the separation and quantification of parabens in various matrices. The following is a general protocol that can be adapted for the analysis of **Propyl paraben- $^{13}\text{C}_6$** .

Methodology: Reversed-Phase HPLC

- **Chromatographic System:** A standard HPLC system equipped with a UV detector is suitable.
- **Column:** A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is commonly used.
- **Mobile Phase:** An isocratic or gradient mixture of an aqueous buffer (e.g., acetate buffer, pH 4) and an organic solvent (e.g., methanol or acetonitrile) is effective. A common mobile phase composition is a mixture of acetonitrile and ultrapure water (50:50, v/v).
- **Flow Rate:** A typical flow rate is 1.0 mL/min.
- **Detection:** UV detection at 254 nm or 280 nm is appropriate for parabens.
- **Sample Preparation:**
 - Accurately weigh the sample and dissolve it in a suitable solvent, such as methanol or ethanol.
 - If analyzing a complex matrix (e.g., cosmetic cream, syrup), perform a sample extraction. This may involve vortexing, sonication, and centrifugation with a solvent like methanol. For some pharmaceutical preparations, solid-phase extraction (SPE) may be necessary to remove interfering substances.
 - Filter the final solution through a 0.45 μ m syringe filter before injection into the HPLC system.
- **Internal Standard:** **Propyl paraben-13C6** is added at a known concentration at the beginning of the sample preparation to correct for any loss during extraction and for matrix effects, ensuring accurate quantification of the unlabeled propyl paraben.



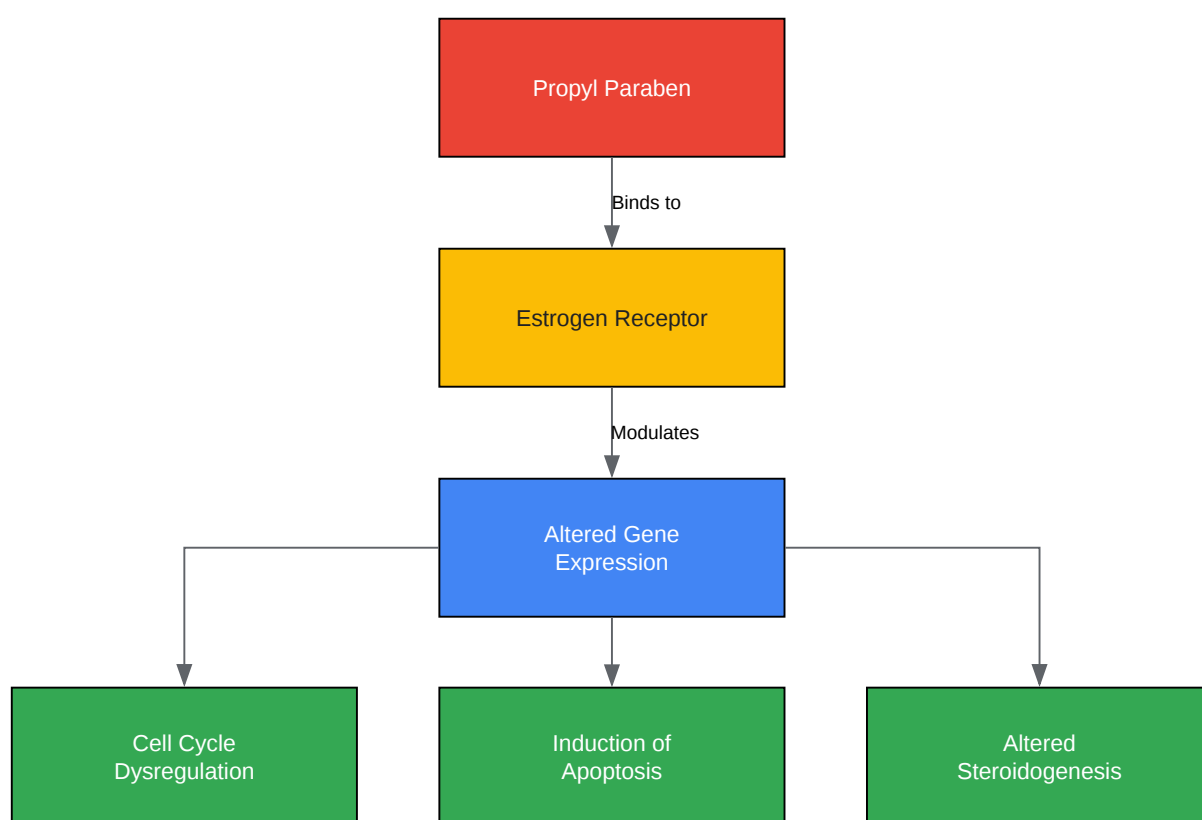
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Analytical Workflow for Propyl paraben

Biological Interactions and Signaling Pathways

While **Propyl paraben-13C6** itself is primarily used as a tracer and internal standard, the biological effects of its unlabeled counterpart, propyl paraben, are of significant interest to researchers and drug development professionals. Studies have indicated that propyl paraben can exhibit endocrine-disrupting properties, potentially interfering with cellular signaling pathways.

Propyl paraben has been shown to disrupt follicular growth and steroidogenic function by altering the cell cycle, inducing apoptosis, and affecting steroidogenic pathways. These effects are often mediated through interactions with nuclear receptors, such as estrogen receptors, leading to downstream changes in gene expression and cellular function. The use of **Propyl paraben-13C6** in metabolic studies allows for the precise tracking and quantification of propyl paraben and its metabolites, providing valuable data for assessing its pharmacokinetic and toxicodynamic properties.



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Potential Signaling Pathway of Propyl paraben

Conclusion

Propyl paraben-13C6 is an indispensable tool for the accurate quantification of propyl paraben in a wide range of products and biological samples. Its well-defined physical and chemical properties, coupled with established analytical methodologies, enable researchers to conduct robust studies on the prevalence, safety, and biological effects of propyl paraben. A thorough understanding of this labeled compound is essential for advancing research in analytical chemistry, toxicology, and drug development.

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References

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